2-(4-Methyl-5-thiazolyl)ethyl decanoate

Regulatory Science Food Additive Safety Flavor Manufacturing

2-(4-Methyl-5-thiazolyl)ethyl decanoate (CAS 101426-31-7), also known as sulfuryl decanoate, is a synthetic ester classified as a 4,5-disubstituted thiazole. It is recognized for its nutty, roasted, and meaty flavor profile and is widely used as a flavoring agent in food and beverage applications.

Molecular Formula C16H27NO2S
Molecular Weight 297.457
CAS No. 101426-31-7
Cat. No. B566557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-5-thiazolyl)ethyl decanoate
CAS101426-31-7
Molecular FormulaC16H27NO2S
Molecular Weight297.457
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCCC1=C(N=CS1)C
InChIInChI=1S/C16H27NO2S/c1-3-4-5-6-7-8-9-10-16(18)19-12-11-15-14(2)17-13-20-15/h13H,3-12H2,1-2H3
InChIKeyRUOLKIITSCGKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents; insoluble in water, Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-5-thiazolyl)ethyl decanoate (CAS 101426-31-7): A Regulatory-Approved, Long-Chain Thiazole Ester Flavoring Agent


2-(4-Methyl-5-thiazolyl)ethyl decanoate (CAS 101426-31-7), also known as sulfuryl decanoate, is a synthetic ester classified as a 4,5-disubstituted thiazole [1]. It is recognized for its nutty, roasted, and meaty flavor profile and is widely used as a flavoring agent in food and beverage applications [2]. The compound has been assigned FEMA GRAS number 4281 and JECFA flavor number 1757, confirming its regulatory acceptance and safety for use in food products at current intake levels [3][4].

Why a Generic Thiazole Ester Is Not a Substitute for 2-(4-Methyl-5-thiazolyl)ethyl decanoate


Within the family of 2-(4-methyl-5-thiazolyl)ethyl esters, the length of the fatty acid chain directly governs key physicochemical properties such as lipophilicity (logP), volatility, and molecular weight, which in turn dictate the compound's sensory performance (taste/aroma threshold and longevity) and application suitability [1][2]. Substituting the decanoate ester with a shorter-chain analog (e.g., propionate or hexanoate) or a structurally unrelated ester would result in a quantifiably different profile, potentially compromising the intended flavor outcome and regulatory standing in a final product [3].

Quantitative Differentiation Evidence for 2-(4-Methyl-5-thiazolyl)ethyl decanoate (CAS 101426-31-7) vs. Closest Analogs


Regulatory Status: 2-(4-Methyl-5-thiazolyl)ethyl decanoate is Currently GRAS-Affirmed, Unlike Propionate and Isobutyrate Analogs

2-(4-Methyl-5-thiazolyl)ethyl decanoate is affirmed as Generally Recognized as Safe (GRAS) by FEMA (FEMA 4281) and is not subject to any recent FDA removal actions [1][2]. In stark contrast, two closely related analogs—2-(4-methyl-5-thiazolyl)ethyl propionate (FEMA 4276) and 2-(4-methyl-5-thiazolyl)ethyl isobutyrate (FEMA 4278)—were among seven synthetic flavoring substances for which the FDA no longer provides for use, effectively removing them from the U.S. food supply [3][4].

Regulatory Science Food Additive Safety Flavor Manufacturing

Lipophilicity (logP): 2-(4-Methyl-5-thiazolyl)ethyl decanoate Exhibits Significantly Higher Lipophilicity vs. Shorter-Chain Analogs

The lipophilicity of 2-(4-methyl-5-thiazolyl)ethyl decanoate, as estimated by its partition coefficient (logP), is substantially higher than that of its shorter-chain analogs. This property directly influences the compound's partition behavior in complex food matrices (e.g., emulsions, high-fat systems) and its release/perception over time [1][2].

Flavor Chemistry Lipophilicity Sensory Science

Molecular Weight and Boiling Point: Decanoate Ester's Higher Values Differentiate It from Lighter Analogs

The molecular weight and boiling point of 2-(4-methyl-5-thiazolyl)ethyl decanoate are significantly higher than those of its shorter-chain ester analogs. This is a direct consequence of its longer C10 decanoate chain and translates into lower volatility and potentially greater thermal stability during processing .

Physicochemical Properties Volatility Flavor Formulation

Purity Specifications: The Target Compound Is Routinely Available at ≥98% Purity, a Benchmark for Flavor Ingredient Procurement

Multiple reputable vendors offer 2-(4-methyl-5-thiazolyl)ethyl decanoate at a guaranteed minimum purity of 98% or higher, as determined by GC analysis. This high purity specification is consistent across suppliers and meets the quality standards expected for flavor and fragrance ingredient procurement .

Quality Control Analytical Chemistry Flavor Manufacturing

Flavor Profile Specificity: The Decanoate Ester Imparts a Nutty, Roasted Character, Distinct from Other Chain Lengths

While a common class-level flavor of 'nutty and roasted' exists for several 2-(4-methyl-5-thiazolyl)ethyl esters, the specific intensity, mouthfeel, and temporal perception are chain-length dependent. The decanoate ester is specifically described as having a 'nutty, carboxylic acid odor' and 'roasted nutty' character, which differs from the 'burnt, roasted, meat-like' note of a simple 2-ethoxythiazole [1][2].

Flavor Science Sensory Evaluation Product Development

Optimal Application Scenarios for 2-(4-Methyl-5-thiazolyl)ethyl decanoate (CAS 101426-31-7) Based on Verified Evidence


U.S. Market-Ready Savory Flavor Formulations

For any savory flavor formulation (e.g., roasted nut, meaty, or brown notes) intended for the U.S. food and beverage market, 2-(4-Methyl-5-thiazolyl)ethyl decanoate is the compliant choice among several close structural analogs [1]. Unlike the propionate and isobutyrate esters, its current GRAS status (FEMA 4281) and absence from FDA removal actions ensure market access without regulatory risk [1][2].

High-Fat Food Matrices Requiring Sustained Flavor Release

The compound's high lipophilicity (logP ~5.72) makes it particularly well-suited for applications in high-fat matrices such as processed meats, sauces, dairy products, and baked goods [2]. This property predicts a slower flavor release and longer persistence compared to more hydrophilic, shorter-chain analogs like the octanoate ester (logP 4.4) [2][3]. Flavorists can leverage this for a more sustained, background roasted note.

Thermally Processed Foods

With a boiling point of 181°C at 4 mmHg and a molecular weight of 297.46 g/mol, the compound exhibits lower volatility than lighter esters like 2-(4-methyl-5-thiazolyl)ethyl hexanoate (BP: 152°C/3 mmHg) . This suggests it may be a more robust flavoring agent in applications involving moderate heat processing, such as baking or extrusion, where more volatile compounds could be lost or generate undesirable off-notes .

Analytical Reference Standard for Flavor Research

The high purity (≥98%) and comprehensive characterization of 2-(4-methyl-5-thiazolyl)ethyl decanoate by major chemical suppliers make it a reliable analytical standard for method development (e.g., GC-MS) and for quantifying the compound in complex food matrices . Its well-defined physical properties (refractive index ~1.49, specific gravity ~1.02) further support its use in quality control laboratories [4].

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